molecular formula C8H10N2O3 B14526551 N,N-Dimethyl-2-nitrobenzen-1-amine N-oxide CAS No. 62764-95-8

N,N-Dimethyl-2-nitrobenzen-1-amine N-oxide

Cat. No.: B14526551
CAS No.: 62764-95-8
M. Wt: 182.18 g/mol
InChI Key: MJBRCGRGXRUIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-nitrobenzen-1-amine N-oxide is an organic compound that belongs to the class of amine oxides It is characterized by the presence of a nitro group (-NO2) and an N-oxide group (-N→O) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-nitrobenzen-1-amine N-oxide typically involves the oxidation of N,N-Dimethyl-2-nitrobenzen-1-amine. One common method is the use of hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a base. The reaction proceeds as follows:

    Oxidation Reaction: N,N-Dimethyl-2-nitrobenzen-1-amine is treated with hydrogen peroxide in the presence of a base, such as sodium hydroxide (NaOH), to form this compound.

    Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-nitrobenzen-1-amine N-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form other nitro and amine oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of N,N-Dimethyl-2-aminobenzen-1-amine N-oxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of higher oxidation state derivatives.

    Reduction: Formation of N,N-Dimethyl-2-aminobenzen-1-amine N-oxide.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N,N-Dimethyl-2-nitrobenzen-1-amine N-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce nitro and amine oxide functionalities into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-nitrobenzen-1-amine N-oxide involves its ability to undergo redox reactions and interact with various molecular targets. The nitro group can participate in electron transfer reactions, while the N-oxide group can act as a nucleophile or electrophile in different chemical environments. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-2-nitrobenzen-1-amine: Lacks the N-oxide group but shares similar structural features.

    N,N-Dimethyl-4-nitrobenzen-1-amine N-oxide: Similar compound with the nitro and N-oxide groups in different positions on the benzene ring.

    N,N-Dimethyl-2-aminobenzen-1-amine N-oxide: Formed by the reduction of the nitro group to an amine group.

Uniqueness

N,N-Dimethyl-2-nitrobenzen-1-amine N-oxide is unique due to the presence of both nitro and N-oxide groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with various molecular targets.

Properties

CAS No.

62764-95-8

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

N,N-dimethyl-2-nitrobenzeneamine oxide

InChI

InChI=1S/C8H10N2O3/c1-10(2,13)8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3

InChI Key

MJBRCGRGXRUIOU-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C1=CC=CC=C1[N+](=O)[O-])[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.